Thalidomide-O-C3-NH2

PROTAC linker SAR CRBN exit vector targeted protein degradation

Thalidomide-O-C3-NH2 is an essential 4-position exit-vector CRBN ligand building block for PROTAC synthesis. The amine-terminated C3 linker enables direct amide conjugation to carboxyl-bearing target ligands, eliminating extra linker steps. Supplied as the hydrochloride salt for superior DMSO solubility (up to 50 mM) and long-term solution stability. The 4-O configuration is validated by the highly potent AURKA degrader SK2188 (DC₅₀ 3.9 nM), making this the preferred choice for SAR studies where exit-vector geometry is critical. For best results, use with standard coupling reagents (HATU/DIPEA).

Molecular Formula C16H17N3O5
Molecular Weight 331.32 g/mol
Cat. No. B11935593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C3-NH2
Molecular FormulaC16H17N3O5
Molecular Weight331.32 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCN
InChIInChI=1S/C16H17N3O5/c17-7-2-8-24-11-4-1-3-9-13(11)16(23)19(15(9)22)10-5-6-12(20)18-14(10)21/h1,3-4,10H,2,5-8,17H2,(H,18,20,21)
InChIKeySRDWBGCPVRCTTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C3-NH2 – A Defined Cereblon Ligand‑Linker Conjugate for PROTAC Assembly


Thalidomide-O-C3-NH2 is a synthetic E3 ligase ligand‑linker conjugate built on a thalidomide‑based cereblon (CRBN) ligand bearing a 4‑(3‑aminopropoxy) substituent and a terminal primary amine, serving as a defined, ready‑to‑conjugate building block for proteolysis‑targeting chimeras (PROTACs) . The compound (CAS 2509360‑22‑7; molecular formula C₁₆H₁₇N₃O₅; MW 331.32; LogP ≈ –0.3) is typically supplied as the hydrochloride salt to enhance aqueous solubility and storage stability . Its amine‑terminated C3 linker enables stable amide bond formation with carboxyl‑bearing target‑protein ligands, allowing modular PROTAC assembly without additional linker chemistry steps .

Why Thalidomide‑O‑C3‑NH2 Cannot Be Replaced by a Generic CRBN Ligand in PROTAC Design


CRBN‑based PROTACs are exquisitely sensitive to both the exit‑vector position on the thalidomide scaffold and the length/composition of the linker. A structure–activity relationship (SAR) study of MK‑5108‑derived PROTACs demonstrated that shifting the linker attachment from the 4‑position (as in Thalidomide‑O‑C3‑NH2) to the 5‑position drastically altered linker requirements: potent AURKA degradation was achieved at the 4‑position with longer PEG linkers, whereas the 5‑position permitted active degraders with as few as 2 PEG units [1]. The prototypical 5‑position‑linked degrader THAL‑SNS‑032 (CDK9) yielded a DC₅₀ < 250 nM and IC₅₀ 50 nM in MOLT4 cells , while the 4‑position‑linked SK2188 achieved a substantially lower DC₅₀ of 3.9 nM against AURKA [1]. These divergent outcomes underscore that position‑ and linker‑length effects are target‑ and system‑dependent; simply interchanging a generic CRBN ligand can lead to a complete loss of degradation activity. Users requiring a 4‑O‑C3‑NH₂ handle for modular amide coupling cannot substitute a 5‑O‑C3‑NH₂ or C2/C4 linker variant without re‑validating ternary complex formation and degradation efficiency.

Quantitative Differentiation of Thalidomide‑O‑C3‑NH2 from Closest Analogs


Exit‑Vector Position (4‑O vs. 5‑O) Dictates Linker Length Requirement for PROTAC Potency

In a direct head‑to‑head SAR study, MK‑5108‑derived PROTACs built with a 4‑position thalidomide linker (congruent with Thalidomide‑O‑C3‑NH2) required longer PEG linkers to achieve potent AURKA degradation, whereas a 5‑position exit vector allowed the identification of a potent degrader with a linker as short as 2 PEG units [1]. The 4‑position‑optimized lead, SK2188, achieved a DC₅₀ of 3.9 nM and Dmax of 89 % at 24 h in NGP neuroblastoma cells [1].

PROTAC linker SAR CRBN exit vector targeted protein degradation

PROTAC Potency Benchmark: 4‑O‑C3‑Linked SK2188 (DC₅₀ 3.9 nM) vs. 5‑O‑C3‑Linked THAL‑SNS‑032 (DC₅₀ <250 nM)

Although target‑dependent, the quantitative degradation potencies of PROTACs employing the two exit‑vector isomers provide a benchmark for building‑block selection. The 4‑O‑C3‑linked SK2188 achieved a DC₅₀ of 3.9 nM against AURKA [1]. In contrast, the 5‑O‑C3‑linked THAL‑SNS‑032 exhibited a DC₅₀ of <250 nM for CDK9 degradation in MOLT4 cells .

DC50 comparison AURKA vs CDK9 degradation PROTAC potency

Linker Length Optimization: C3 Linker Balances Flexibility vs. Molecular Weight for Cell Permeability

Thalidomide‑O‑C3‑NH2 incorporates a three‑carbon linear alkyl chain (O–(CH₂)₃–NH₂), which provides moderate flexibility while maintaining a molecular weight of 331.32 Da and LogP of –0.3 . Shorter C2 linkers (MW ~317 Da) may restrict conformational freedom needed for ternary complex formation, while longer C4 linkers (MW ~345 Da) increase hydrophobicity and may compromise aqueous solubility . The C3 length represents a balanced choice for initial PROTAC design, as highlighted by the success of SK2188 [1].

linker length cell permeability physicochemical properties

Functional Handle: NH₂ Terminal Group Enables Direct Amide Conjugation Without Protecting‑Group Manipulation

The terminal primary amine of Thalidomide‑O‑C3‑NH₂ allows straightforward amide bond formation with activated carboxyl groups of target‑protein ligands, a chemistry routinely used in one‑step PROTAC assembly . In contrast, Thalidomide‑O‑C3‑acid (CAS 2169266‑64‑0) requires coupling to an amine‑bearing ligand, which may necessitate pre‑activation or orthogonal protecting‑group strategies . Similarly, Thalidomide‑O‑C3‑azide relies on copper‑catalyzed or strain‑promoted click chemistry, which introduces copper toxicity concerns and requires purification of the triazole product .

amine conjugation amide coupling modular PROTAC assembly

Hydrochloride Salt Form Enhances Aqueous Solubility and Storage Stability vs. Free Base

Thalidomide‑O‑C3‑NH2 is predominantly supplied as the hydrochloride salt (MW 367.78) to increase aqueous solubility and improve long‑term storage stability compared to the free base . MCE notes that 'at equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity. Nevertheless, the salt form generally provides better solubility and stability.' This is a practical procurement advantage for laboratories requiring DMSO stock solutions or aqueous dilution series [1].

salt form solubility chemical stability

Cereblon Binding Domain Preservation Confirmed by Defined Linker Attachment

Structural biology studies confirm that substitutions at the 4‑position of the thalidomide phthalimide ring point away from the CRBN binding interface, preserving the glutarimide–CRBN interaction [1]. The C3‑O‑linker extends into solvent‑exposed space, as corroborated by the co‑crystal structure of thalidomide bound to CRBN (PDB 4V2Y), where the 4‑position faces outward [2]. This explains why the 4‑O‑C3‑NH₂ modification retains CRBN binding affinity, as indirectly validated by the potent degradation activity of SK2188 (DC₅₀ 3.9 nM) [3].

CRBN affinity linker steric effect binding preservation

Optimal Procurement Scenarios for Thalidomide‑O‑C3‑NH2 Based on Quantitative Evidence


Modular PROTAC Assembly with Carboxyl‑Bearing Target Ligands

When the available target‑protein ligand carries a free carboxylic acid, Thalidomide‑O‑C3‑NH₂ enables one‑step amide bond formation using standard coupling reagents (e.g., HATU/DIPEA). This avoids the need for linker‑functionalization steps and is supported by the compound’s hydrochloride salt form, which ensures sufficient solubility in DMF or DMSO during conjugation . The 4‑O‑C3 exit vector has been validated by the highly potent SK2188 degrader (DC₅₀ 3.9 nM), demonstrating that this configuration can yield low‑nanomolar PROTACs when coupled to an appropriate target ligand [1].

Exit‑Vector Optimization Studies in PROTAC SAR Campaigns

For teams conducting systematic SAR on linker attachment geometry, Thalidomide‑O‑C3‑NH₂ provides the 4‑position reference point. The direct comparison from the AURKA study shows that while 5‑position linkers enable shorter PEG chains, the 4‑position vector produced the most potent degrader in that series (DC₅₀ 3.9 nM) [1]. Procuring both 4‑O‑C3‑NH₂ and 5‑O‑C3‑NH₂ (CAS 2694727‑94‑9) as a matched pair allows unambiguous deconvolution of exit‑vector effects on degradation efficiency .

Building Block for PROTACs Requiring Longer Linkers to Accommodate Bulky Target‑Protein Interfaces

When the target‑protein–CRBN interface demands a longer linker for productive ternary complex formation, the 4‑O‑C3‑NH₂ building block is the suitable starting point. The AURKA SAR study found that 4‑position PROTACs required longer PEG linkers, while 5‑position analogs could use as few as 2 PEG units [1]. This property is advantageous for targets with deep binding pockets or sterically hindered surfaces, where a longer, flexible linker is mandatory for simultaneous engagement of the target and CRBN.

Preparation of Stable DMSO Stock Solutions for High‑Throughput Degradation Screening

The hydrochloride salt form of Thalidomide‑O‑C3‑NH₂ (MW 367.78) provides superior solubility in DMSO compared to the free base, enabling preparation of concentrated stock solutions (typically 10–50 mM) for automated liquid handling in degradation assays . Vendor data indicate that the compound is stable in DMSO at –80 °C for 6 months, supporting its use in large‑scale screening campaigns where batch‑to‑batch consistency and long‑term storage are critical .

Technical Documentation Hub

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36 linked technical documents
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